molecular formula C20H24D4O3 B593916 15-deoxy-Delta12,14-Prostaglandin J2-d4 CAS No. 1542166-82-4

15-deoxy-Delta12,14-Prostaglandin J2-d4

Cat. No.: B593916
CAS No.: 1542166-82-4
M. Wt: 320.5
InChI Key: VHRUMKCAEVRUBK-NSTSLKHFSA-N
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Description

Contextualization within Eicosanoid Biology and Prostaglandin (B15479496) D2 Metabolism

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgnumberanalytics.com They are crucial mediators in a wide array of physiological and pathological processes, including inflammation, immunity, and blood pressure control. wikipedia.orgwikipedia.org The synthesis of the most prominent eicosanoids, the prostanoids, begins when the enzyme cyclooxygenase (COX) converts arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.orgthemedicalbiochemistrypage.org

From PGH2, various synthases produce different prostaglandins (B1171923). Specifically, Prostaglandin D2 (PGD2) is generated by the action of prostaglandin D2 synthase. wikipedia.orgnih.gov PGD2 is a major cyclooxygenase product in numerous tissues, including mast cells and the brain. nih.govmdpi.comnih.gov It is not the final product in its metabolic cascade; instead, it undergoes a series of non-enzymatic dehydration and isomerization reactions to form the J-series of prostaglandins. nih.govjci.orgfrontiersin.org This sequential conversion proceeds from PGD2 to Prostaglandin J2 (PGJ2), then to Δ12-PGJ2, and ultimately to 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2). nih.govpnas.org The formation of 15d-PGJ2 from PGD2 involves the elimination of two water molecules. biologicaresearch.comcaymanchem.com

Metabolic Pathway from PGD2 to 15d-PGJ2

Precursor Intermediate(s) Final Product

Significance of Endogenous Cyclopentenone Prostaglandins in Biological Systems

15d-PGJ2 belongs to a specific subgroup of prostanoids known as cyclopentenone prostaglandins (cyPGs). nih.govwikipedia.org A defining structural feature of these molecules is a cyclopentenone ring containing a chemically reactive α,β-unsaturated carbonyl group. frontiersin.orgnih.govresearchgate.net This electrophilic center allows cyPGs to form covalent bonds with nucleophilic groups, such as the sulfhydryl groups of cysteine residues within cellular proteins. frontiersin.orgnih.govresearchgate.net This ability to modify protein structure and function is central to their biological activities, many of which are independent of traditional G-protein coupled prostanoid receptors. nih.gov

Cyclopentenone prostaglandins are recognized as potent regulators of cellular processes, particularly inflammation. nih.govresearchgate.net 15d-PGJ2, one of the most extensively studied cyPGs, is known to exert significant anti-inflammatory effects. nih.govnih.gov Its mechanisms of action are multifaceted and include:

PPARγ Activation: 15d-PGJ2 was one of the first identified endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govfrontiersin.orgbiologicaresearch.comnih.gov Activation of PPARγ modulates the transcription of numerous genes involved in inflammation and metabolism.

NF-κB Inhibition: It can inhibit the pro-inflammatory NF-κB signaling pathway through both PPARγ-dependent and independent mechanisms. nih.govpnas.orgnih.gov This inhibition can occur at multiple steps, preventing the transcription of inflammatory genes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgpnas.org

The generation of 15d-PGJ2 has been observed in macrophages during inflammatory events, and the compound has been identified in human atherosclerotic plaques, highlighting its relevance in chronic inflammatory diseases. nih.gov

Key Biological Activities of 15-deoxy-Δ12,14-Prostaglandin J2

Biological Activity Mechanism(s)
Anti-inflammatory Activation of PPARγ; Inhibition of NF-κB signaling pathway. nih.govfrontiersin.orgpnas.orgnih.gov
Regulation of Cell Growth Induction of cell cycle arrest or apoptosis in various cell types. nih.govnih.gov
Antiviral Activity Interference with viral replication and production. nih.gov

Rationale for Deuterium (B1214612) Labeling in Advanced Research of 15-deoxy-Delta12,14-Prostaglandin J2

The compound 15-deoxy-Delta12,14-Prostaglandin J2-d4 is a synthetic, isotopically labeled version of the endogenous molecule. The "-d4" designation signifies that four hydrogen atoms in the molecule's structure have been replaced with deuterium atoms, which are stable, heavy isotopes of hydrogen. caymanchem.comclearsynth.com

While chemically almost identical to its natural counterpart, the increased mass of the deuterated molecule allows it to be clearly distinguished using mass spectrometry (MS). nih.govjci.org This property makes this compound an invaluable tool in analytical biochemistry, where it serves as an internal standard for the precise quantification of endogenous 15d-PGJ2 in complex biological samples like plasma or tissue extracts. caymanchem.comnih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.gov When a known quantity of the deuterated standard is added to a biological sample at the beginning of the extraction process, it experiences the same processing and analytical variations as the endogenous compound. By comparing the signal of the known amount of the deuterated standard to the signal of the unknown amount of the natural compound in the mass spectrometer, researchers can calculate the absolute concentration of the endogenous 15d-PGJ2 with high accuracy and precision. nih.govnih.gov This technique corrects for:

Variability in sample extraction and recovery.

Matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. nih.gov

Fluctuations in instrument performance.

Therefore, the synthesis and use of this compound is essential for reliably measuring the low physiological concentrations of 15d-PGJ2 and understanding its role in health and disease. jci.orgnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUMKCAEVRUBK-NSTSLKHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Formation of 15 Deoxy Delta12,14 Prostaglandin J2

Pathways of PGD2 Dehydration and Conversion to J-Series Prostaglandins (B1171923)

The formation of 15d-PGJ2 is not directed by a specific synthase but occurs through a series of dehydration steps originating from PGD2. nih.gov This process leads to the creation of the J-series prostaglandins, which are characterized by a reactive cyclopentenone ring. nih.govjci.org

Spontaneous Dehydration Mechanisms

The initial and rate-limiting precursor for all prostanoids is arachidonic acid, which is released from the cell membrane by phospholipase A2. nih.gov Through the cyclooxygenase (COX) pathway, arachidonic acid is converted to the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). nih.govwikipedia.org PGD2 synthase then converts PGH2 to PGD2. nih.gov

Following its formation, PGD2 can undergo spontaneous, non-enzymatic dehydration, a chemical reaction involving the loss of a water molecule, to form Prostaglandin J2 (PGJ2). nih.govwikipedia.org PGJ2 can then undergo a subsequent dehydration event, losing the hydroxyl group at carbon 15, and a shift in the double bond to form the more stable 15-deoxy-Delta12,14-Prostaglandin J2. nih.govresearchgate.net This sequential conversion of PGD2 to PGJ2, and ultimately to 15d-PGJ2, represents a key pathway for its endogenous generation. pnas.org

Enzymatic Influences on Formation

While the dehydration cascade is largely spontaneous, certain proteins can influence its rate. Notably, serum albumin has been shown to catalyze and enhance the conversion of PGD2 to J-series prostaglandins, including 15d-PGJ2, in in vitro settings. nih.govjci.orgnih.gov This suggests that while there is no specific enzyme dedicated to 15d-PGJ2 synthesis, the biochemical environment can facilitate its production. nih.gov However, there is also evidence for an albumin-independent metabolic pathway for the conversion of PGD2 to 15d-PGJ2. nih.gov

Table 1: Key Molecules in the PGD2 Dehydration Pathway

Molecule Role Formation Mechanism
Prostaglandin D2 (PGD2) Precursor Enzymatic conversion from PGH2 by PGD2 synthase. nih.gov
Prostaglandin J2 (PGJ2) Intermediate Spontaneous dehydration of PGD2. nih.govwikipedia.org
15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) Terminal Product Further dehydration and isomerization of PGJ2. nih.govpnas.org
Albumin Catalyst Enhances the rate of PGD2 dehydration in vitro. nih.govjci.orgnih.gov

Role of Cyclooxygenase (COX) Pathways and Free Radical-Catalyzed Lipid Peroxidation

The generation of 15d-PGJ2 is intrinsically linked to the activity of cyclooxygenase enzymes and can also arise from non-enzymatic processes associated with oxidative stress.

COX-Dependent Contributions

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the initial and rate-limiting step in prostaglandin synthesis. nih.gov They convert arachidonic acid into PGG2 and then PGH2. wikipedia.org PGH2 serves as the substrate for various prostaglandin synthases, including PGD2 synthase, which produces the direct precursor to the J-series prostaglandins. nih.govnih.gov

COX-2, in particular, is an inducible enzyme often upregulated during inflammatory processes. pnas.org Increased COX-2 expression can lead to elevated production of PGD2, which in turn provides more substrate for the subsequent dehydration reactions that form 15d-PGJ2. pnas.orgportlandpress.com Studies have shown that 15d-PGJ2 is detectable as a minor product of COX-2 in human urine, and its formation is suppressed by COX-2 inhibitors, indicating that COX-2 is the primary enzymatic source for its biosynthesis under normal physiological conditions. nih.govjci.org

COX-Independent Generation via Oxidative Stress

Beyond the canonical COX enzymatic pathway, prostaglandins and related compounds can be formed through non-enzymatic, free radical-catalyzed lipid peroxidation. researchgate.net In conditions of high oxidative stress, reactive oxygen species can directly attack polyunsaturated fatty acids like arachidonic acid. nih.gov This process can lead to the formation of a class of compounds known as isoprostanes, which are stereoisomers of prostaglandins. mdpi.com The free radical-induced oxidation of arachidonic acid can generate endoperoxide intermediates structurally similar to PGG2, which can then be converted to various prostaglandin-like molecules. researchgate.netmdpi.com While this pathway is less specific than the COX-mediated route, it represents a potential mechanism for the generation of prostaglandin precursors, and subsequently 15d-PGJ2, under conditions of significant oxidative damage, independent of COX enzyme activity.

Table 2: Comparison of COX-Dependent and -Independent Pathways

Feature COX-Dependent Pathway COX-Independent Pathway (Free Radical-Catalyzed)
Initiation Enzymatic conversion of arachidonic acid by COX-1/COX-2. nih.gov Direct attack of arachidonic acid by free radicals. nih.gov
Key Intermediate Prostaglandin H2 (PGH2). wikipedia.org Endoperoxide intermediates (Isoprostanes). mdpi.com
Specificity High, leads to specific prostaglandin isomers. Low, produces a mixture of stereoisomers. mdpi.com
Primary Source of 15d-PGJ2 COX-2 is the dominant source under physiologic conditions. jci.org Contributes under conditions of high oxidative stress.

Identification of 15-deoxy-Delta12,14-Prostaglandin J2 Metabolites

Once formed, 15d-PGJ2 is subject to further metabolism. Its highly reactive cyclopentenone ring, which contains an electrophilic carbon, allows it to readily form covalent adducts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH). pnas.orgportlandpress.com This reactivity is a key feature of its biological activity and also a primary route of its metabolic transformation.

Identified metabolic pathways for 15d-PGJ2 include:

Glutathione Conjugation: 15d-PGJ2 can be inactivated by conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This is a major route for its cellular detoxification. pnas.org

Covalent Adduct Formation with Proteins: 15d-PGJ2 has been shown to form covalent adducts with various cellular proteins. These include:

Keap1: Modification of cysteine residues on Keap1 is a key mechanism for activating the Nrf2 antioxidant response pathway. wikipedia.org

IKK-β: Covalent modification of the IκB kinase (IKK) complex can inhibit NF-κB signaling. wikipedia.org

H-Ras: Adduct formation with a specific cysteine residue on H-Ras can lead to its activation. wikipedia.org

Proteasome Components: 15d-PGJ2 can modify proteins within the 19S particle of the proteasome, potentially inhibiting its function. frontiersin.org

The metabolism of 15d-PGJ2 is thus closely tied to its mechanism of action, with its covalent modification of target proteins serving as both a signaling event and a form of metabolic clearance. The resulting protein adducts represent the terminal metabolites of its intracellular activity.

In Vitro and In Vivo Formation Studies in Diverse Biological Models

The formation of 15d-PGJ2 is intrinsically linked to the metabolism of Prostaglandin D2 (PGD2), a primary product of the cyclooxygenase (COX) pathway. 15d-PGJ2 arises from PGD2 through a series of dehydration reactions. wikipedia.org This process can occur spontaneously, particularly in the presence of albumin, which has been shown to catalyze the conversion. frontiersin.org The investigation into the endogenous generation of 15d-PGJ2 has spanned various biological models, from cultured cell lines to complex in vivo systems, revealing a nuanced picture of its formation.

In Vitro Formation

Studies utilizing cultured cells have provided fundamental insights into the localized production of 15d-PGJ2. In the murine preadipocyte cell line, 3T3-L1, 15d-PGJ2 has been detected in the culture medium at low picomolar concentrations. nih.gov However, it was observed that despite the induction of COX-2 during adipocyte differentiation, the production of 15d-PGJ2 did not show a corresponding increase. nih.gov

Macrophages are another key cell type where the formation of 15d-PGJ2 has been investigated. These immune cells are known to produce high levels of prostaglandins during inflammatory responses. Studies have shown that macrophages can generate 15d-PGJ2, particularly during the resolution phase of inflammation. frontiersin.org For instance, in RAW264.7 macrophages, a commonly used murine macrophage cell line, the production of 15d-PGJ2 is linked to the expression of PGD2 synthase. pnas.org Furthermore, research on human Vδ2+ T cells, a type of immune cell, has also explored the effects of 15d-PGJ2, implying its presence and action in immune contexts. figshare.com

The formation of this compound has also been explored in the context of cancer. Various cancer cell lines, including those from endometrial, non-small-cell lung, and osteosarcoma, have been used to study the effects of exogenously added 15d-PGJ2, with some studies suggesting its potential as an anti-proliferative agent. spandidos-publications.comnih.govmdpi.com While these studies primarily focus on its effects, they underscore the interest in its potential endogenous role in cancer biology. Similarly, investigations into neuronal cells, such as primary cortical neurons and the human neuroblastoma SH-SY5Y cell line, have examined the impact of 15d-PGJ2, pointing towards its potential involvement in neurological processes. nih.gov

Biological ModelKey Findings on 15d-PGJ2 FormationReference
3T3-L1 PreadipocytesDetectable at low picomolar concentrations in the medium. Production does not increase with COX-2 induction during differentiation. nih.gov
RAW264.7 MacrophagesFormation is linked to PGD2 synthase expression and is implicated in the resolution of inflammation. frontiersin.orgpnas.org
Human Vδ2+ T CellsStudied in the context of immune regulation, suggesting its presence and activity in these cells. figshare.com
Cancer Cell Lines (Endometrial, Lung, Osteosarcoma)Primarily studied for its anti-proliferative effects, indicating interest in its endogenous role in cancer. spandidos-publications.comnih.govmdpi.com
Neuronal Cells (Primary Cortical Neurons, SH-SY5Y)Investigated for its effects on neuronal apoptosis, suggesting a potential role in neurodegenerative processes. nih.gov

In Vivo Formation

Detecting and quantifying the fleeting presence of 15d-PGJ2 in complex biological fluids and tissues has presented a significant analytical challenge. Nevertheless, several studies have successfully identified and measured this compound in various in vivo settings.

In humans, 15d-PGJ2 has been identified as a minor product of COX-2 in urine. nih.gov However, studies have shown that its biosynthesis is not significantly altered during systemic inflammation induced by lipopolysaccharide (LPS) in vivo. nih.gov Furthermore, investigations into specific inflammatory conditions have yielded interesting results. For instance, the biosynthesis of 15d-PGJ2 was not found to be augmented in the joint fluid of patients with arthritis. nih.gov Similarly, its urinary excretion was not increased in patients with diabetes or obesity. nih.gov A sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the quantification of 15d-PGJ2 in human plasma, with reported levels ranging from 2.5 to 349.6 pg/mL in patients with type 2 diabetes and healthy controls. nih.gov

Animal models of inflammation have provided further evidence for the in vivo formation of 15d-PGJ2. In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics inflammatory bowel disease, 15d-PGJ2 was found to be produced during the resolution phase of intestinal inflammation. frontiersin.org Pharmacological inhibition of prostaglandin D synthase, a key enzyme in the PGD2 pathway, hampered the resolution of inflammation, highlighting the importance of the endogenous production of PGD2 and its metabolites. frontiersin.org In another study using a rat model of muscle hyperalgesia, the local administration of 15d-PGJ2 produced anti-nociceptive effects, suggesting its potential role in pain modulation at the site of inflammation. nih.gov

Biological ModelSample TypeConcentration/FindingReference
HumansUrineDetectable as a minor product of COX-2. Biosynthesis not significantly altered by LPS. Not increased in arthritis, diabetes, or obesity. nih.gov
Humans (with Type 2 Diabetes and Healthy Controls)Plasma2.5 - 349.6 pg/mL nih.gov
Mice (DSS-induced colitis model)Colonic TissueProduced during the resolution phase of inflammation. frontiersin.org
Rats (Muscle hyperalgesia model)Muscle TissueExogenous administration produced anti-nociceptive effects, suggesting a local role. nih.gov

Molecular Mechanisms of Action of 15 Deoxy Delta12,14 Prostaglandin J2

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

15d-PGJ2 was one of the first identified endogenous ligands for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. nih.govnih.gov

15d-PGJ2 acts as a selective agonist for PPARγ. medchemexpress.com Research has identified it as a high-affinity ligand that binds to and activates the receptor, initiating a cascade of downstream transcriptional events. pnas.org This binding is crucial for its role in processes such as adipocyte differentiation, where it promotes the conversion of fibroblasts into fat cells. nih.govcaymanchem.com The potency of this interaction has been quantified, with studies reporting an EC50 value of 2 µM for PPARγ activation in a murine chimera system. medchemexpress.comcaymanchem.combiologicaresearch.com However, some debate exists regarding the physiological relevance of this role, as the concentrations required to activate PPARγ in vitro are significantly higher than the levels of 15d-PGJ2 typically found in vivo. jci.orgjci.org

Table 1: Ligand Activity of 15d-PGJ2 on PPARγ

Parameter Value Cell System/Assay
EC50 for PPARγ Activation 2 µM Murine Chimera System
EC50 for Adipocyte Differentiation 7 µM C3H10T1/2 Fibroblasts

Upon binding 15d-PGJ2, PPARγ undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). nih.govresearchgate.net This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govresearchgate.net

In the absence of a ligand, PPARγ is typically bound to corepressor proteins, which silence gene transcription. researchgate.net The binding of 15d-PGJ2 displaces these corepressors and allows for the recruitment of coactivator proteins and RNA polymerase, thereby stimulating the transcription of target genes. researchgate.net This mechanism regulates a variety of genes involved in metabolic and inflammatory processes. For instance, 15d-PGJ2 has been shown to increase the DNA binding activity of PPARγ, leading to the enhanced expression of the antioxidant enzyme catalase. nih.gov It also upregulates genes involved in lipid metabolism, such as lipoprotein lipase (B570770) (LPL), and insulin (B600854) signaling, like insulin receptor substrate-2 (IRS-2). nih.gov Conversely, it can inhibit the expression of osteoblast marker genes. nih.gov

The unique chemical structure of 15d-PGJ2 is fundamental to its interaction with PPARγ. It possesses a reactive α,β-unsaturated ketone within its cyclopentenone ring. nih.govjci.org This electrophilic center allows 15d-PGJ2 to form a covalent bond with specific amino acid residues within the PPARγ ligand-binding domain (LBD). nih.govportlandpress.com

Spectroscopic analyses have revealed a two-step binding process. Initially, 15d-PGJ2 binds non-covalently to the receptor. This is followed by a crucial second step: a Michael addition reaction where a covalent adduct is formed between the prostaglandin (B15479496) and a specific cysteine residue (Cys285) in the PPARγ LBD. portlandpress.com This covalent modification is considered a critical step for the full activation of PPARγ by 15d-PGJ2. Studies using a mutant receptor where this cysteine is replaced (C285S) have shown that while non-covalent binding still occurs, the receptor remains in an inactive state, highlighting the functional importance of this covalent interaction. portlandpress.com

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism

Beyond its effects on PPARγ, 15d-PGJ2 is also recognized as an agonist of PPARδ.

15d-PGJ2 activates PPARδ through a mechanism of covalent modification. medchemexpress.com Research has demonstrated that it forms a covalent adduct with the PPARδ receptor. medchemexpress.comcaymanchem.com This interaction occurs between the electrophilic carbon at position C9 of the 15d-PGJ2 cyclopentenone ring and a specific cysteine residue, Cys249, located within the ligand-binding domain of PPARδ. This covalent binding directly leads to the activation of the receptor's transcriptional activity. medchemexpress.com

Table 2: Covalent Modification Sites of 15d-PGJ2

Target Protein Binding Site Mechanism Consequence
PPARγ Cys285 Michael Addition Receptor Activation
PPARδ Cys249 Michael Addition Receptor Activation
IκB Kinase (IKK) Cysteine Residue Michael Addition Inhibition of Activity
NF-κB (p65) Cys38 Michael Addition Inhibition of DNA Binding
Keap1 Cysteine Residue Michael Addition Nrf-2 Activation

PPARγ-Independent Mechanisms of Cellular Modulation

A significant portion of the biological effects of 15d-PGJ2 occurs independently of PPARγ activation. These effects are largely attributed to the high reactivity of its cyclopentenone ring, which allows it to covalently modify a variety of intracellular proteins. jci.orgnih.gov

One of the most well-documented PPARγ-independent actions of 15d-PGJ2 is the inhibition of the NF-κB signaling pathway. pnas.orgjci.org This pathway is a central regulator of inflammation. 15d-PGJ2 can directly inhibit NF-κB activation by forming covalent adducts with critical cysteine residues on key components of the pathway, including the IκB kinase (IKK) complex and the NF-κB subunits themselves (e.g., p65). pnas.orgjci.org This modification prevents the degradation of the inhibitory IκB proteins and directly impairs the ability of NF-κB to bind to DNA, thereby repressing the expression of pro-inflammatory genes. pnas.orgjci.org

Furthermore, 15d-PGJ2 has been shown to interact with other signaling pathways. In human vascular endothelial cells, its anti-inflammatory effects, such as the inhibition of VCAM-1 and ICAM-1 expression, appear to be mediated through the induction of Retinoic Acid Receptor-Related Orphan Receptor-α (RORα), not PPARγ. ahajournals.org The compound can also form adducts with other proteins, including H-Ras and components of the antioxidant response pathway, such as Kelch-like ECH-associated protein 1 (Keap1). jci.orgnih.gov The adduction to Keap1 leads to the activation of the transcription factor Nrf-2 and the subsequent expression of antioxidant and cytoprotective genes, representing another layer of its PPARγ-independent activity. nih.gov

Covalent Modification of Cellular Proteins

A primary mechanism through which 15d-PGJ2 exerts its effects is by forming covalent bonds with cellular proteins. nih.gov This modification can alter the protein's structure, function, and interactions with other molecules. The key to this reactivity lies in the α,β-unsaturated carbonyl group within the cyclopentenone ring of 15d-PGJ2. frontiersin.org

The electrophilic carbon atom in the cyclopentenone ring of 15d-PGJ2 is susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins and the antioxidant molecule glutathione (B108866). nih.govresearchgate.net This reaction, known as a Michael addition, results in the formation of a stable covalent adduct. nih.gov The modification of protein thiols by 15d-PGJ2 is a selective process and is considered a crucial aspect of its ability to inhibit pro-inflammatory gene expression. nih.gov The formation of a non-enzymatic adduct between 15d-PGJ2 and glutathione has been documented. nih.gov

Direct Interaction with Intracellular Protein Targets

Through covalent modification, 15d-PGJ2 directly interacts with a diverse array of intracellular proteins, thereby influencing their activity. This interaction is not random, with specific protein targets being more susceptible to modification. The identification of these targets has provided significant insight into the multifaceted roles of 15d-PGJ2.

Research using biotinylated 15d-PGJ2 has enabled the identification of numerous protein targets. These include proteins involved in various cellular processes such as the stress response, cytoskeletal organization, and signaling pathways. sigmaaldrich.com

Some of the key intracellular protein targets of 15d-PGJ2 identified in various studies are summarized in the table below.

Identified Protein Target Cellular Function/Pathway Reported Effect of Interaction Reference
Components of the 19S proteasome Protein degradationInhibition of proteasome activity nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Signal transduction, gene expressionInhibition of phosphorylation, dimerization, and nuclear translocation researchgate.net
Actin, tubulin, vimentin (B1176767), tropomyosin Cytoskeletal organizationAlteration of cytoskeletal dynamics sigmaaldrich.com
Heat-shock protein 90 (Hsp90) Protein folding and stability- sigmaaldrich.com
Nucleoside diphosphate (B83284) kinase Nucleotide metabolism- sigmaaldrich.com
Eukaryotic initiation factor 4A (eIF4A) Translation initiationInhibition of translation, leading to stress granule formation ahajournals.org
HIV-1 transactivating protein (Tat) HIV-1 replicationInhibition of Tat-dependent transcription

Modulation of Key Transcription Factor Pathways

A significant aspect of 15d-PGJ2's biological activity is its ability to modulate key transcription factor pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This modulation is central to its well-documented anti-inflammatory effects.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. 15d-PGJ2 has been shown to potently inhibit NF-κB signaling through multiple mechanisms, both dependent and independent of its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govahajournals.org

The inhibitory effects of 15d-PGJ2 on the NF-κB pathway are multifaceted, targeting several key steps in the signaling cascade.

A primary target for 15d-PGJ2 within the NF-κB pathway is the IκB kinase (IKK) complex. nih.govresearchgate.net This complex is responsible for phosphorylating the inhibitory IκB proteins, a crucial step for NF-κB activation. Research has demonstrated that 15d-PGJ2 can directly inhibit the kinase activity of IKK. nih.govresearchgate.net This inhibition is believed to occur through the covalent modification of cysteine residues within the IKK complex, as the presence of reducing agents like dithiothreitol (B142953) can prevent this inhibitory effect. nih.gov

By inhibiting IKK activity, 15d-PGJ2 prevents the phosphorylation of IκBα and IκBβ. researchgate.net Phosphorylation is the signal for the ubiquitination and subsequent degradation of IκB proteins by the proteasome. Consequently, the inhibition of IKK by 15d-PGJ2 leads to the stabilization of IκB proteins. sigmaaldrich.comresearchgate.net With IκB remaining bound to NF-κB, the nuclear localization signal of NF-κB is masked, thereby preventing its translocation into the nucleus. nih.govsigmaaldrich.com This sequestration of NF-κB in the cytoplasm effectively blocks its ability to activate the transcription of target genes. In some cellular contexts, 15d-PGJ2 has also been shown to directly inhibit the DNA binding of the NF-κB p50 subunit in the nucleus by covalently modifying cysteine 62. nih.gov

The following table summarizes the inhibitory effects of 15d-PGJ2 on the NF-κB pathway.

Step in NF-κB Pathway Effect of 15d-PGJ2 Underlying Mechanism Reference
IKK Activity InhibitionDirect covalent modification of the IKK complex nih.govresearchgate.net
IκB Phosphorylation InhibitionConsequence of IKK inhibition researchgate.net
IκB Degradation InhibitionPrevention of phosphorylation-dependent ubiquitination and proteasomal degradation sigmaaldrich.comresearchgate.net
NF-κB Nuclear Translocation InhibitionIκB remains bound to NF-κB, masking the nuclear localization signal nih.govsigmaaldrich.com
NF-κB DNA Binding InhibitionDirect covalent modification of the p50 subunit (in some cells) nih.gov
Direct Modification of NF-κB Subunits

15d-PGJ2 can directly inhibit the nuclear factor-kappa B (NF-κB) signaling pathway through covalent modification of its subunits. nih.gov This occurs via the electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring of 15d-PGJ2, which reacts with nucleophilic cysteine residues on target proteins. nih.govnih.gov Research has demonstrated that 15d-PGJ2 directly modifies critical cysteine residues located in the DNA-binding domains of the p65 and p50 subunits of NF-κB. nih.gov This covalent adduction physically obstructs the ability of the NF-κB heterodimer to bind to its consensus DNA sequence, thereby preventing the transcription of target genes. nih.govdeepdyve.com

Furthermore, 15d-PGJ2 has been shown to form an adduct with the IKK-β subunit of the IκB kinase (IKK) complex. wikipedia.orgnih.gov The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα is a crucial step for the release and nuclear translocation of NF-κB. By covalently modifying IKK-β, 15d-PGJ2 inhibits its kinase activity, leading to the stabilization of IκBα and the retention of NF-κB in the cytoplasm. wikipedia.orgnih.gov

PPARγ-Dependent and -Independent NF-κB Regulation

The regulation of NF-κB by 15d-PGJ2 is complex, involving both Peroxisome Proliferator-Activated Receptor γ (PPARγ)-dependent and -independent pathways. nih.govpnas.org 15d-PGJ2 is a well-established endogenous ligand for PPARγ. nih.govcaymanchem.com

PPARγ-Dependent Regulation: Upon binding to 15d-PGJ2, PPARγ can repress NF-κB activity through several mechanisms. One primary mechanism is transrepression, where the activated PPARγ interferes with the function of NF-κB and other transcription factors without directly binding to DNA. This can occur through protein-protein interactions, leading to the inhibition of NF-κB-mediated transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.govpnas.org In cells expressing PPARγ, lower concentrations of 15d-PGJ2 are sufficient to inhibit NF-κB activity compared to cells lacking PPARγ. nih.govpnas.org Studies in various cell types, including pituitary neuroendocrine tumor cells and colon cancer cells, have demonstrated that the anti-inflammatory and pro-apoptotic effects of 15d-PGJ2 are mediated, at least in part, through PPARγ activation, which subsequently suppresses the nuclear translocation and activity of NF-κB p65. frontiersin.orgresearchgate.net

PPARγ-Independent Regulation: At higher concentrations, 15d-PGJ2 can inhibit NF-κB activity independently of PPARγ. nih.govpnas.org This is primarily achieved through the direct covalent modification of components of the NF-κB signaling pathway, as detailed in the previous section. nih.gov Specifically, 15d-PGJ2 can directly inhibit IKK activity and the DNA binding of NF-κB subunits, thereby preventing the transcription of NF-κB target genes, including cyclooxygenase-2 (COX-2). pnas.orgpnas.org This direct inhibitory action on NF-κB signaling provides a negative feedback loop for inflammation. nih.gov

Activator Protein 1 (AP-1) Pathway Inhibition

Similar to its effects on NF-κB, 15d-PGJ2 can inhibit the Activator Protein 1 (AP-1) signaling pathway. Research indicates that this inhibition can occur through direct interaction with AP-1 components. nih.gov 15d-PGJ2 has been shown to covalently modify the c-Jun protein, a key component of the AP-1 transcription factor complex. nih.gov This modification takes place at cysteine 269, a residue located within the DNA binding domain of c-Jun. nih.gov The attachment of 15d-PGJ2 to this critical site directly hinders the ability of AP-1 to bind to its DNA recognition sites, thereby suppressing the transcription of AP-1 target genes. nih.gov

Interestingly, the inhibition of AP-1 activity by 15d-PGJ2 appears to be largely dependent on PPARγ. pnas.orgpnas.org In the absence of PPARγ, 15d-PGJ2 has been observed to potentiate AP-1 stimulation, an effect potentially linked to its ability to activate Jun N-terminal kinase (JNK). pnas.orgpnas.org However, in the presence of PPARγ, 15d-PGJ2 effectively inhibits AP-1-dependent activity. pnas.orgpnas.org This PPARγ/HO-1 signaling pathway has been implicated in the inhibition of TPA-induced MMP-9 expression and cancer cell invasion. nih.gov

Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways

15d-PGJ2 exhibits complex interactions with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include the Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). These pathways are crucial in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. nih.govmdpi.com

Effects on JNK, p38, and ERK Signaling

The effects of 15d-PGJ2 on MAPK signaling are often cell-type and context-specific. nih.gov In many instances, 15d-PGJ2 has been shown to induce the phosphorylation and activation of JNK and p38 MAPK. nih.govmdpi.com For example, in osteosarcoma cells and human umbilical vein endothelial cells (HUVECs), treatment with 15d-PGJ2 leads to a time-dependent increase in the phosphorylation of JNK and p38 MAPK. nih.govmdpi.com This activation of the JNK and p38 pathways can subsequently trigger downstream events, including the induction of apoptosis. nih.govmdpi.com

Conversely, in other contexts, 15d-PGJ2 can inhibit MAPK signaling. For instance, it has been reported to block IL-1-induced JNK phosphorylation in rodent pancreatic islets. nih.gov The effect on ERK signaling is also variable. In rabbit articular chondrocytes, 15d-PGJ2 stimulates the activation of ERK-1/-2 and p38 kinase. nih.govresearchgate.net Interestingly, in this system, ERK-1/-2 and p38 kinase appear to have opposing regulatory effects on 15d-PGJ2-induced dedifferentiation through a PPARγ-dependent mechanism. nih.govresearchgate.net

Cell TypeEffect on JNKEffect on p38Effect on ERKReference
Osteosarcoma CellsActivation/PhosphorylationActivation/PhosphorylationActivation/Phosphorylation mdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs)Activation/PhosphorylationActivation/Phosphorylation- nih.gov
Rabbit Articular Chondrocytes-Activation/PhosphorylationActivation/Phosphorylation nih.govresearchgate.net
Rodent Pancreatic Islets (IL-1 stimulated)Inhibition of Phosphorylation-- nih.gov

Interaction with the Ubiquitin-Proteasome System

A significant aspect of the molecular mechanism of 15d-PGJ2 involves its interaction with the ubiquitin-proteasome system (UPS). nih.govnih.gov The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, including those that are short-lived, misfolded, or damaged. frontiersin.orgmdpi.com This system plays a key role in regulating a wide array of cellular processes, including the inflammatory response. nih.govnih.gov

Covalent Modification of Proteasome Components

Research has revealed that 15d-PGJ2 can directly target and covalently modify components of the 26S proteasome, specifically the 19S regulatory particle. nih.govnih.gov The electrophilic nature of 15d-PGJ2 allows it to form covalent adducts with specific cysteine residues on proteins. researchgate.net Mass spectrometry analysis has identified that 15d-PGJ2 modifies multiple subunits within the 19S particle. nih.govnih.gov

This direct covalent modification of proteasome components leads to an inhibition of its proteolytic activity. nih.govresearchgate.net The impairment of proteasome function results in the accumulation of ubiquitinated proteins within the cell, a hallmark of proteasome inhibition. nih.govresearchgate.net The inhibition of the proteasome by 15d-PGJ2 has significant downstream consequences, particularly on inflammatory signaling pathways that are dependent on proteasomal degradation. For instance, the inhibition of the proteasome by 15d-PGJ2 contributes to the stabilization of IκBα, thereby preventing NF-κB activation. nih.govnih.gov This mechanism represents a crucial PPARγ-independent pathway through which 15d-PGJ2 exerts its anti-inflammatory effects. nih.gov

FindingExperimental EvidenceReference
Covalent binding to 19S proteasome proteinsELISA assays with biotin-15d-PGJ2 and purified 19S proteasome. nih.govresearchgate.net
Identification of modified subunitsMass spectrometry identified 13 modified proteins in the 19S particle. nih.govnih.gov
Inhibition of proteasome activityFluorogenic substrate assays showed a dose-dependent decrease in proteasome activity. nih.gov
Accumulation of ubiquitinated proteinsWestern blot analysis showed an increase in ubiquitin-conjugated proteins. nih.govresearchgate.net

Consequences for Protein Degradation and Turnover

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) significantly influences protein degradation and turnover, primarily through its interaction with the ubiquitin-proteasome system (UPS). nih.govnih.gov This system is a critical cellular pathway responsible for the targeted degradation of proteins, thereby regulating numerous cellular processes, including inflammatory responses. nih.govnih.gov The activity of 15d-PGJ2 is often attributed to its electrophilic α,β-unsaturated carbonyl group within its cyclopentenone ring, which allows it to form covalent adducts with cellular proteins. nih.govnih.gov

Research conducted on human endothelial cells has demonstrated that 15d-PGJ2 directly modifies and inhibits components of the proteasome. nih.govnih.gov Specifically, it has been shown to covalently bind to multiple proteins within the 19S regulatory particle of the 26S proteasome. nih.gov This interaction leads to a suppression of the proteasome's enzymatic function. nih.gov The inhibition of proteasome activity by 15d-PGJ2 results in the accumulation of poly-ubiquitinated proteins within the cell, a hallmark of decreased proteasomal degradation. nih.gov

This inhibition of the proteasome has significant downstream consequences, particularly in the context of inflammation. The activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression, is heavily dependent on the proteasomal degradation of its inhibitory proteins, the IκBs. nih.govpnas.org By inhibiting the proteasome, 15d-PGJ2 prevents the degradation of IκB-α, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby suppressing the expression of inflammatory genes. nih.govpnas.org Studies have shown that the effects of 15d-PGJ2 on proteasome function are comparable to those of known proteasome inhibitors like MG132. nih.gov

FeatureFindingCell TypeReference
Target Covalently modifies 13 proteins in the 19S particle of the proteasome.Human Endothelial Cells nih.gov
Mechanism Inhibits proteasome activity, leading to the accumulation of ubiquitin-conjugated proteins.Human Endothelial Cells nih.gov
Functional Outcome Suppresses the activation of the NF-κB pathway by preventing IκB-α degradation.Human Endothelial Cells nih.govpnas.org
Inhibition Levels Proteasome activity inhibited by 16% at 1 µM, 36% at 5 µM, and 44% at 10 µM.Human Endothelial Cells nih.gov

Effects on Cytoskeletal Organization

15d-PGJ2 exerts significant effects on the organization of the cytoskeleton, the intricate network of protein filaments responsible for cell shape, motility, and intracellular transport. nih.gov Its ability to covalently modify proteins extends to key components of the cytoskeleton, leading to structural and functional alterations. nih.govnih.gov

Studies in various cell types have identified major cytoskeletal proteins as direct targets of 15d-PGJ2.

Actin: In human neuroblastoma cells, β-actin has been identified as a primary protein target for adduction by 15d-PGJ2. nih.gov The compound selectively binds to the cysteine residue at position 374 (Cys374) of actin through a Michael addition reaction. nih.gov This covalent modification induces a significant conformational change in the actin structure, particularly distorting subdomains that are crucial for nucleotide binding. nih.gov Functionally, this leads to a marked disruption of the actin filament network, promoting the depolymerization of filamentous F-actin and impairing the polymerization of globular G-actin. nih.gov

Tubulin and Vimentin: In mesangial cells, proteomic studies using a biotinylated derivative of 15d-PGJ2 identified both tubulin and vimentin as protein targets. nih.gov Treatment of these cells with 15d-PGJ2 induced an early and notable reorganization of both the vimentin and tubulin networks. nih.gov The rearrangement of vimentin was shown to be dependent on the electrophilic cyclopentenone ring of 15d-PGJ2 and the presence of cysteine residues, highlighting the role of covalent modification in this process. nih.gov

Cytoskeletal ProteinSpecific Target SiteObserved EffectCell TypeReference
Actin Cys374F-actin depolymerization, impaired G-actin polymerization, cytoskeletal disruption.Human Neuroblastoma SH-SY5Y nih.gov
Tubulin Not specifiedReorganization of the tubulin network.Mesangial Cells nih.gov
Vimentin Not specifiedReorganization of the vimentin network.Mesangial Cells nih.gov

Interaction with G-Protein Coupled Receptors

While many of the effects of 15d-PGJ2 are mediated through intracellular covalent modifications, it also interacts with cell surface G-protein coupled receptors (GPCRs), specifically the receptors for prostaglandin D2 (PGD2). nih.govnih.gov This interaction adds another layer of complexity to its mechanism of action, allowing it to trigger receptor-dependent signaling pathways.

15d-PGJ2 is a dehydration end-product of PGD2 and has been shown to act via the PGD2 receptors, DP1 and DP2 (also known as CRTH2). nih.govwikipedia.org

DP1 Receptor: 15d-PGJ2 can bind to and activate the DP1 receptor, although it does so with a significantly lower potency compared to PGD2 itself. wikipedia.org The affinity is reported to be approximately 300-fold less than that of PGD2. wikipedia.org

DP2 Receptor (CRTH2): The interaction with the DP2 receptor is more potent. Studies have shown that 15d-PGJ2 binds to and activates DP2 with an affinity and potency similar to that of PGD2. wikipedia.orgpsu.edu This activation can trigger specific cellular responses. For instance, in cardiomyocytes, 15d-PGJ2 was found to induce apoptosis via a DP2-mediated pathway that involved the generation of reactive oxygen species (ROS) and activation of MAPK signaling, leading to increased TNFα expression. nih.gov This effect was independent of DP1 and the nuclear receptor PPARγ. nih.gov Similarly, in eosinophils, 15d-PGJ2 acts as a potent DP2 agonist, inducing cellular activation. psu.edu However, it's noted that some cytotoxic effects of cyclopentenone prostaglandins (B1171923) occur independently of the DP2 receptor. wikipedia.org

The expression and functional consequences of these receptors can be cell-type specific, leading to varied biological outcomes upon exposure to 15d-PGJ2. nih.govplos.org

ReceptorInteraction with 15d-PGJ2Functional ConsequenceCell TypeReference
DP1 Binds and activates with ~300-fold lower potency than PGD2.Minor role compared to DP2 in many systems.General wikipedia.org
DP2 (CRTH2) Binds and activates with potency similar to PGD2.Induces apoptosis via MAPK/TNFα axis.Cardiomyocytes nih.gov
DP2 (CRTH2) Potent agonist, induces cellular activation.Eosinophils psu.edu

Inhibition of Soluble Epoxide Hydrolase (sEH)

A distinct mechanism of action for 15d-PGJ2 involves the direct inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in metabolizing anti-inflammatory and vasodilatory epoxy fatty acids. nih.govnih.gov Inhibition of sEH is considered a promising therapeutic strategy for conditions like hypertension and cardiovascular disease. nih.gov

Proteomic screening identified sEH as a novel vascular target of 15d-PGJ2. nih.gov The inhibition occurs through a dual mechanism. 15d-PGJ2 can reversibly dock in the catalytic pocket of the enzyme, but more significantly, it can form a covalent bond with specific cysteine residues remote from the active site. nih.gov Research has pinpointed Cys521, a highly conserved thiol adjacent to the catalytic center, as a key site for this covalent adduction. nih.gov A mutant version of sEH where this cysteine was replaced (Cys521Ser) was resistant to inhibition by 15d-PGJ2. nih.gov Another study also identified Cys423 and Cys522 as sites for covalent locking. nih.gov

This covalent modification allosterically regulates and inhibits the hydrolase activity of sEH. nih.govnih.gov The functional consequence of this inhibition is an increase in the levels of beneficial epoxyeicosatrienoic acids (EETs), which leads to effects such as coronary vasodilation. nih.gov

FeatureFindingMechanismReference
Target Enzyme Soluble Epoxide Hydrolase (sEH)Covalent modification inhibits hydrolase activity. nih.gov
Specific Residues Covalently adducts to Cys521, Cys423, and Cys522.Allosteric inhibition. nih.govnih.gov
Functional Outcome Increased levels of epoxyeicosatrienoic acids (EETs), leading to vasodilation.Inhibition of sEH prevents EET degradation. nih.gov

Impact on Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway

15d-PGJ2 has been shown to suppress inflammatory responses by inhibiting the Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathway. nih.gov This pathway is crucial for regulating cell growth, survival, and inflammation. The inhibitory effect of 15d-PGJ2 on this pathway is notably independent of its well-known activity as a PPARγ agonist. nih.gov

Further evidence from studies on K562 leukemia cells shows that treatment with 15d-PGJ2 leads to an inhibition of Akt phosphorylation and a decrease in its expression, demonstrating a direct impact on this key signaling node. researchgate.net The co-expression of constitutively active forms of Akt and PI3K could reverse the inhibitory effects of 15d-PGJ2 on the expression of inflammatory mediators, confirming that the PI3K/Akt pathway is a direct target. nih.gov

Cell TypeStimulusEffect of 15d-PGJ2Downstream ConsequenceReference
Primary Rat Astrocytes LPS/IFN-γInhibits PI3K-Akt pathway activation.Suppression of NF-κB signaling and inflammatory gene expression. nih.gov
K562 Leukemia Cells N/AInhibits Akt phosphorylation and expression.Contributes to apoptotic effects. researchgate.net

Physiological and Pathophysiological Roles of 15 Deoxy Delta12,14 Prostaglandin J2 Mechanistic Focus

Anti-inflammatory and Pro-resolving Effects

15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is a naturally occurring prostaglandin (B15479496) that has been extensively studied for its potent anti-inflammatory and pro-resolving properties. Its mechanisms of action are complex, involving the modulation of key inflammatory signaling pathways and the expression of various pro-inflammatory genes.

Suppression of Pro-inflammatory Gene Expression

15d-PGJ2 has been shown to inhibit the expression of several critical pro-inflammatory genes, thereby dampening the inflammatory response. This includes the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. pnas.orgfrontiersin.org

In human myometrial cells, pre-incubation with 15d-PGJ2 significantly inhibited the interleukin-1β (IL-1β)-induced messenger RNA (mRNA) expression of IL-6, IL-8, and TNF-α. frontiersin.orgnih.gov Specifically, the upregulation of TNF-α mRNA was inhibited at four hours, while the increases in IL-6 and IL-8 mRNA were suppressed at the eight-hour mark. nih.gov Similarly, in a model of colitis, 15d-PGJ2 administration led to a reduction in the expression of pro-inflammatory cytokines. scholarsportal.info

The inhibitory effect of 15d-PGJ2 on TNF-α expression in a human monocytic cell line was observed to be potent, reducing LPS-induced mRNA levels to near basal levels. This effect appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Conversely, in some cellular contexts, 15d-PGJ2 has been found to upregulate the expression of IL-8. In human THP-1 macrophages, 15d-PGJ2 was shown to increase IL-8 gene expression in a time- and concentration-dependent manner, a process mediated by the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Likewise, in human microvascular endothelial cells, 15d-PGJ2 was found to potently increase the generation of IL-8 through a mechanism involving oxidative stress and the activation of p38 kinases, which leads to increased stability of IL-8 mRNA. karger.com This effect was also independent of PPARγ. karger.com In a human airway epithelial cell line, 15d-PGJ2 induced the production of both IL-8 and granulocyte-macrophage colony-stimulating factor (GM-CSF) through the activation of the ERK1/2 signaling pathway, again independent of PPARγ activation. researchgate.netnih.govnih.gov

Target GeneCell TypeStimulusEffect of 15d-PGJ2Primary MechanismReference
iNOS, COX-2, TNF-αVariousInflammatory stimuliInhibitionPPARγ-dependent and independent pathways pnas.org
IL-6, IL-8, TNF-αHuman Myometrial CellsIL-1βInhibition- frontiersin.orgnih.gov
TNF-αHuman Monocytic Cell Line (THP-1)LPSInhibitionPPARγ-independent
IL-8Human THP-1 Macrophages-UpregulationMAPK signaling pathway nih.govnih.gov
IL-8Human Microvascular Endothelial Cells-UpregulationOxidative stress, p38 kinase activation karger.com
IL-8, GM-CSFHuman Airway Epithelial Cell Line (NCI-H292)-UpregulationERK1/2 signaling pathway researchgate.netnih.govnih.gov

Mechanisms of Immunomodulation in Cellular Models

The immunomodulatory effects of 15d-PGJ2 extend to its ability to influence the behavior of key immune cells, most notably macrophages. A critical aspect of its pro-resolving function is its capacity to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype. scholarsportal.info

In a murine model of colitis, treatment with 15d-PGJ2 accelerated the resolution of inflammation by reducing the number of M1 macrophages while increasing the proportion of M2 macrophages. scholarsportal.info This shift in macrophage polarization is crucial for the termination of the acute inflammatory response and the initiation of tissue repair processes. scholarsportal.info Furthermore, 15d-PGJ2 has been shown to inhibit the proliferation of macrophages induced by oxidized low-density lipoprotein (Ox-LDL) by suppressing the production of GM-CSF through the inactivation of the nuclear factor-kappa B (NF-κB) pathway.

Regulation of Cellular Proliferation and Apoptosis

15d-PGJ2 exerts significant control over cell fate by influencing pathways that govern cellular proliferation, programmed cell death (apoptosis), and differentiation.

Induction of Programmed Cell Death in Specific Cell Lines

A substantial body of research has demonstrated the pro-apoptotic capabilities of 15d-PGJ2 in a variety of cancer cell lines. This has positioned it as a compound of interest in oncology research. researchgate.net

Studies have shown that 15d-PGJ2 can induce apoptosis in:

Leukemia and Colorectal Cancer Cells: In these cells, 15d-PGJ2 was found to induce apoptosis in a dose-dependent manner. researchgate.net

Endometrial Cancer Cells: Treatment of endometrial cancer cell lines with 15d-PGJ2 resulted in the induction of apoptosis.

Osteosarcoma Cells: 15d-PGJ2 demonstrated cytotoxic effects and induced apoptosis in osteosarcoma cell lines. nih.gov

Human Glioma Cells: In A172 human glioma cells, 15d-PGJ2 was shown to trigger cell death.

The mechanisms underlying this induction of apoptosis are often multifaceted and can be either dependent on or independent of caspase activation, depending on the cell type. researchgate.net For instance, in A172 human glioma cells, 15d-PGJ2-induced cell death was found to be caspase-independent.

Cell Line(s)Effect of 15d-PGJ2Reference
Leukemia and Colorectal Cancer CellsDose-dependent induction of apoptosis researchgate.net
Endometrial Cancer CellsInduction of apoptosis
Osteosarcoma CellsCytotoxicity and induction of apoptosis nih.gov
A172 Human Glioma CellsCaspase-independent cell death

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

A key mechanism through which 15d-PGJ2 induces apoptosis is the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function.

In leukemia and colorectal cancer cells, the apoptotic effects of 15d-PGJ2 are linked to the generation of ROS through both mitochondria and NADPH oxidase activation. researchgate.net This oxidative stress leads to the inactivation of the pro-survival protein Akt. Similarly, in A172 human glioma cells, 15d-PGJ2-induced cell death is associated with ROS generation and depolarization of the mitochondrial membrane potential.

Interestingly, in cultured human retinal pigment epithelial cells, pretreatment with 15d-PGJ2 was shown to prevent oxidative damage by decreasing ROS generation and restoring mitochondrial membrane potential in response to oxidative stress. This suggests a context-dependent, potentially protective role against oxidative damage in certain non-cancerous cell types.

Influence on Cell Cycle and Differentiation Processes

15d-PGJ2 has been observed to influence the cell cycle, often leading to cell cycle arrest, which can contribute to its anti-proliferative effects. In endometrial cancer cell lines, treatment with 15d-PGJ2 resulted in cell cycle arrest at the G2/M phase. A similar G2/M arrest was observed in osteosarcoma cell lines following treatment with this compound. nih.gov

Beyond its effects on the cell cycle of cancerous cells, 15d-PGJ2 is a well-established modulator of cellular differentiation, particularly in the context of adipogenesis (the formation of fat cells). It is a known ligand for PPARγ, a master regulator of adipocyte differentiation. nih.govjst.go.jpnih.gov The activation of PPARγ by 15d-PGJ2 promotes the differentiation of preadipocytes into mature adipocytes. nih.govresearchgate.net Studies have shown that 15d-PGJ2 enhances adipogenesis in murine bone marrow stromal cells. jst.go.jp While it promotes adipogenesis, its effect on osteoblastogenesis (the formation of bone cells) can be inhibitory, in part by suppressing the Wnt/β-catenin signaling pathway. nih.gov However, in one study using a specific murine stromal cell clone that spontaneously differentiates into osteoblasts, 15d-PGJ2 did not affect this process. jst.go.jp Additionally, 15d-PGJ2 has been used as a supplement in culture medium to induce the differentiation of neural stem/progenitor cells.

Role in Metabolic Regulation

15d-PGJ2, a metabolite of prostaglandin D2 (PGD2), is a significant player in metabolic control, primarily through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govjci.org

Promotion of Adipogenesis and Adipocyte Differentiation

A key function of 15d-PGJ2 is its ability to promote the formation of fat cells (adipogenesis) and their subsequent differentiation. It has been identified as a potent endogenous ligand for PPARγ, a nuclear receptor that is a master regulator of adipocyte development. nih.govexlibrisgroup.com By binding to and activating PPARγ, 15d-PGJ2 initiates a cascade of transcriptional events that lead to the conversion of fibroblasts into adipocytes. nih.gov This process is crucial for maintaining adipose cell mass, a vital homeostatic function in higher vertebrates. nih.gov

Research has demonstrated that 15d-PGJ2 can induce adipocyte differentiation in cultured C3H10T1/2 fibroblasts with an effective concentration (EC₅₀) of 7 µM. biologicaresearch.com This highlights its direct role in promoting the maturation of pre-adipocytes into functional fat cells. Interestingly, the action of 15d-PGJ2 on PPARγ is analogous to that of the thiazolidinedione (TZD) class of antidiabetic drugs, which also bind to this receptor to regulate adipocyte development. nih.gov This common signaling pathway underscores the pivotal role of PPARγ and its ligands in adipogenesis and glucose homeostasis. nih.govexlibrisgroup.com

However, the role of PPARγ activation by 15d-PGJ2 in mature adipocytes reveals a more complex regulatory function. While essential for inducing adipogenesis, sustained activation of PPARγ by 15d-PGJ2 in fully differentiated 3T3-L1 adipocytes has been shown to inhibit the expression of the ob gene, which encodes the hormone leptin. nih.gov

Stimulation of Lipogenesis

Beyond promoting the creation of new fat cells, 15d-PGJ2 also actively stimulates the synthesis of lipids (lipogenesis) within these cells. It has been shown to be more potent than its precursors, PGD2, Δ¹²-PGJ2, and PGJ2, in stimulating lipogenesis in C3H10T1/2 cells. biologicaresearch.com

In hamster sebaceous glands, 15d-PGJ2 has been identified as a crucial stimulator of sebocyte lipogenesis. nih.gov It augments the formation of lipid droplets by increasing the synthesis of triacylglycerol (TG), a process mediated by the enzyme diacylglycerol acyltransferase (DGAT). nih.gov Studies on hamster auricle sebocytes, which spontaneously differentiate and accumulate intracellular TG, have shown an increased relative level of 15d-PGJ2. nih.gov Furthermore, the use of cyclooxygenase (COX) inhibitors, which paradoxically led to increased 15d-PGJ2 production, also resulted in augmented TG synthesis and DGAT activity, further solidifying the role of 15d-PGJ2 as a key driver of lipogenesis in these cells. nih.gov

Contributions to Tissue-Specific Biological Processes

The influence of 15d-PGJ2 extends to a variety of tissue-specific biological activities, where it often exhibits cell-type-dependent effects.

Modulation of Myocyte and Epithelial Cell Responses

15d-PGJ2 demonstrates significant immunomodulatory effects on human myocytes and epithelial cells, often in a differential manner. nih.govnih.govfrontiersin.org In human cultured myocytes, 15d-PGJ2 has been shown to inhibit the pro-inflammatory responses induced by interleukin-1β (IL-1β). frontiersin.org This includes the inhibition of the activation of key transcription factors NF-κB and AP-1, as well as the expression of pro-inflammatory cytokines and contraction-associated proteins. nih.govfrontiersin.org

In contrast, its effects on epithelial cells are more varied. While 15d-PGJ2 also inhibits IL-1β-induced NF-κB activation in vaginal and amnion epithelial cells, it can lead to the activation of the AP-1 transcription factor in these same cells. nih.gov This differential response highlights the cell-type-specific nature of 15d-PGJ2's signaling. These immunomodulatory actions are linked to its role as a ligand for PPARγ and its ability to interact with components of the NF-κB and AP-1 signaling pathways. nih.govfrontiersin.org

Differential Effects of 15d-PGJ2 on Myocytes and Epithelial Cells
Cell TypeEffect on NF-κB Activation (IL-1β induced)Effect on AP-1 Activation (IL-1β induced)Reference
Human MyocytesInhibitionInhibition nih.govfrontiersin.org
Vaginal Epithelial CellsInhibitionActivation nih.gov
Amnion Epithelial CellsInhibitionActivation nih.gov

Influence on Skeletal Muscle Cell Proliferation and Repair

15d-PGJ2 has been found to stimulate the proliferation of skeletal muscle cells (myoblasts). uqac.cajscimedcentral.com Research on L6 myoblasts has indicated that these muscle cells can produce 15d-PGJ2, and its proliferative effect appears to be mediated through the activation of both D prostanoid (DP) 1 and DP2 receptors. uqac.ca

The study showed that while a DP1 agonist alone did not affect L6 myoblast proliferation, both DP2 and PPARδ agonists led to an increase in proliferation. uqac.ca Furthermore, the use of antagonists for both DP1 and DP2 receptors significantly inhibited the stimulatory effect of 15d-PGJ2 on L6 cell proliferation, suggesting a complex interplay of these receptors in mediating the proliferative response. uqac.ca This finding points to a potential role for 15d-PGJ2 in the processes of skeletal muscle repair and regeneration following injury.

Effects in Renal Injury and Inflammation Models

In the context of renal injury and inflammation, 15d-PGJ2 exhibits a dual and complex role. In a mouse model of unilateral ureteral obstruction (UUO), a condition that leads to renal dysfunction, 15d-PGJ2 demonstrated both antioxidant and pro-inflammatory effects. nih.gov It was shown to increase the expression of the antioxidant protein Nrf2 and its downstream target heme oxygenase 1 (HO-1), while also preventing oxidative protein damage. nih.gov However, the same study found that 15d-PGJ2 exacerbated inflammation, as measured by increases in nuclear NF-κB, F4/80 (a macrophage marker), and MCP-1 (a chemokine). nih.gov This treatment also aggravated renal injury markers such as kidney injury molecule-1 (KIM-1) and caspase 3 content. nih.gov

In cultured human glomerular mesangial cells, 15d-PGJ2 showed concentration-dependent effects. At lower concentrations (≤2.5 µmol/L), it induced mesangial cell proliferation, a response that could be beneficial in the acute phase of renal injury. nih.gov However, at higher concentrations (>5 µmol/L), it induced cell death, partly through apoptosis. nih.gov This pro-apoptotic effect at higher concentrations was also observed with thiazolidinedione-type PPARγ ligands, suggesting a role for PPARγ in this process. nih.gov These findings suggest that 15d-PGJ2 may be involved in both the initial hypercellularity and the subsequent resolution of glomerular architecture following injury. nih.gov

Effects of 15d-PGJ2 in Renal Injury Models
Model SystemObserved Effect of 15d-PGJ2Mechanism/MarkerReference
Unilateral Ureteral Obstruction (Mouse)AntioxidantIncreased Nrf2 and HO-1 expression, prevented protein carbonylation nih.gov
Pro-inflammatory/Aggravated InjuryIncreased nuclear NF-κB, F4/80, MCP-1, KIM-1, and caspase 3 nih.gov
Human Glomerular Mesangial CellsProliferation (low concentration)Akt-dependent pathway nih.gov
Apoptosis (high concentration)PPARγ-mediated nih.gov

Role in Enteric Glia-Mediated Intestinal Epithelial Cell Functions

15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) has been identified as a critical signaling molecule in the communication between enteric glial cells (EGCs) and intestinal epithelial cells (IECs), playing a significant role in maintaining intestinal homeostasis. EGCs, a major component of the enteric nervous system (ENS), are known to regulate the intestinal epithelial barrier. ahajournals.orgnih.gov They achieve this, in part, by producing and releasing 15d-PGJ2.

Research has demonstrated that EGCs express the lipocalin form of prostaglandin D synthase (L-PGDS), the enzyme responsible for the synthesis of prostaglandin D2 (PGD2), which is a precursor to 15d-PGJ2. ahajournals.orgnih.gov This glial-derived 15d-PGJ2 acts as a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). ahajournals.orgnih.gov

Upon release from EGCs, 15d-PGJ2 interacts with IECs in a paracrine manner. This interaction leads to the activation and nuclear translocation of PPARγ within the intestinal epithelial cells. ahajournals.org The activation of the PPARγ pathway by 15d-PGJ2 has two primary effects on IECs:

Inhibition of Proliferation: 15d-PGJ2, mirroring the effects of EGCs, inhibits the proliferation of IECs. This effect is crucial for controlling the rapid turnover of the intestinal epithelium and preventing uncontrolled cell growth. ahajournals.orgnih.gov Studies have shown that the inhibitory effect of both EGCs and 15d-PGJ2 on IEC proliferation can be prevented by using a PPARγ antagonist, such as GW9662, confirming the central role of this receptor in the signaling pathway. ahajournals.org

Promotion of Differentiation: Beyond controlling proliferation, EGC-derived 15d-PGJ2 also promotes the differentiation of IECs. ahajournals.org This process is essential for the proper function of the intestinal barrier, as differentiated epithelial cells are responsible for absorption, secretion, and protection. The induction of differentiation-related gene expression in IECs by EGCs has also been shown to be dependent on the PPARγ pathway. ahajournals.org

Therefore, 15d-PGJ2 serves as a key mediator in the EGC-led regulation of the intestinal epithelial cell proliferation/differentiation balance. ahajournals.org Dysregulation of this pathway, potentially through altered glial PGDS expression, could impact intestinal barrier function and may be implicated in the development of intestinal diseases such as inflammatory bowel disease (IBD) and cancer. ahajournals.orgnih.gov

Mediator Source Target Cell Receptor Key Mechanistic Effects
15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2)Enteric Glial Cells (EGCs)Intestinal Epithelial Cells (IECs)PPARγInhibition of IEC proliferation, Promotion of IEC differentiation

Analytical Methodologies and Research Applications of 15 Deoxy Delta12,14 Prostaglandin J2 D4

Utilization of 15-deoxy-Delta12,14-Prostaglandin J2-d4 as an Internal Standard

The ideal internal standard co-elutes chromatographically with the analyte of interest but is distinguishable by mass, a role perfectly filled by stable isotope-labeled compounds like 15d-PGJ2-d4. nih.gov Its use is fundamental for correcting analytical variability during sample preparation and detection, thereby enhancing the precision and accuracy of quantitative results. researchgate.net

Isotopic Labeling for Accurate Quantification in Complex Biological Matrices

15d-PGJ2-d4 is chemically identical to the endogenous 15d-PGJ2, but it is heavier due to the incorporation of four deuterium (B1214612) (²H) atoms. This isotopic labeling is the key to its function. When added to a biological sample, such as plasma, urine, or cell culture supernatant, at a known concentration at the beginning of the sample preparation process, it experiences the same physical and chemical changes as the endogenous analyte. nih.govjci.org This includes degradation, loss during extraction, and variations in ionization efficiency during mass spectrometry analysis. nih.gov Because the deuterated standard and the native analyte behave almost identically, the ratio of their signals in the final analysis remains constant despite any sample loss. nih.gov This allows for accurate correction and reliable quantification of the endogenous compound, which is often present at very low concentrations (picomolar range) in complex biological matrices. nih.govnih.gov

Application in Mass Spectrometry-Based Assays (LC-MS/MS, GC-MS)

Mass spectrometry (MS) is the definitive technique for distinguishing between the analyte and its deuterated internal standard. nih.gov The four-mass-unit difference between 15d-PGJ2 and 15d-PGJ2-d4 is easily resolved by a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and highly specific method for the quantification of prostaglandins (B1171923). nih.govnih.gov In a typical LC-MS/MS assay for 15d-PGJ2, the compound and its deuterated internal standard are monitored using multiple reaction monitoring (MRM). jci.org Specific precursor-to-product ion transitions are selected for both the analyte and the standard. For instance, a method for quantifying 15d-PGJ2 in human plasma used the transition m/z 315.2 → 271.0 for 15d-PGJ2 and m/z 319.2 → 275.0 for the [2H4]15d-PGJ2 internal standard. jci.org This high specificity allows for confident quantification even in intricate biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is often preferred, GC-MS is also a highly sensitive and reproducible technique for prostaglandin (B15479496) analysis. nih.gov For GC-MS analysis, prostaglandins, including 15d-PGJ2, must first undergo derivatization to increase their volatility and thermal stability. nih.govyoutube.com The deuterated internal standard is subjected to the same derivatization process as the analyte, ensuring that it effectively corrects for inconsistencies in the reaction and subsequent analysis. youtube.com

Parameter15-deoxy-Δ12,14-Prostaglandin J215-deoxy-Δ12,14-Prostaglandin J2-d4 (Internal Standard)Reference
Precursor Ion (m/z) 315.2319.2 jci.org
Product Ion (m/z) 271.0275.0 jci.org
Collision Energy (eV) 1313 jci.org
Application Quantification in Human PlasmaInternal Standard for Quantification nih.govnih.gov

Advanced Sample Preparation Techniques for Deuterated Prostaglandin Analysis

Effective sample preparation is a critical first step for the reliable quantification of prostaglandins from complex biological matrices like plasma, urine, or tissue homogenates. dmbj.org.rs The primary goals are to isolate the analytes from interfering substances, concentrate them, and present them in a solvent compatible with the analytical instrument.

Extraction Protocols (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE): LLE is a common and effective method for extracting prostaglandins. A validated method for determining 15d-PGJ2 in human plasma involved an initial protein precipitation with methanol (B129727), followed by acidification with formic acid and extraction with ethyl acetate (B1210297). nih.govnih.gov This approach demonstrated high recovery rates of over 92%. nih.gov Other LLE protocols for prostaglandins use different solvent systems, such as chloroform (B151607) or ethyl ethanoate, often after sample acidification to ensure the prostaglandins are in their less polar, protonated form. nih.govdmbj.org.rs Salt-out assisted LLE (SALLE) is another variation that involves adding a salt, such as sodium chloride, to the aqueous sample to enhance the partitioning of the analyte into the organic extraction solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and the potential for automation. nih.govnih.gov For prostaglandins, reversed-phase sorbents like octadecyl-bonded silica (B1680970) (C18) are frequently employed. nih.govnih.gov The general procedure involves conditioning the SPE cartridge, loading the acidified sample, washing away interferences with a weak solvent (e.g., water or low-concentration methanol), and finally eluting the prostaglandins with a stronger organic solvent like methanol or ethyl acetate. nih.gov The inclusion of 1% formic acid during sample loading has been shown to improve recoveries from complex matrices like urine and plasma to ≥90%. nih.gov Packed-fiber solid-phase extraction (PFSPE) is a newer, rapid technique that integrates extraction, purification, and enrichment into a single step, eliminating the need for solvent evaporation and reconstitution. mdpi.com

TechniqueMatrixKey StepsTypical RecoveryReference
Liquid-Liquid Extraction Human PlasmaMethanol precipitation, acidification, ethyl acetate extraction.92.1 ± 8.2% nih.gov
Solid-Phase Extraction Urine, Plasma, Tissue HomogenateC18 sorbent, acidification with formic acid, methanol elution.≥90% nih.gov
Salt-Out Assisted LLE Human SalivaAddition of NaCl, extraction with ethyl ethanoate.>60% nih.gov
Packed-Fiber SPE UrinePolystyrene-nanofiber sorbent, one-step extraction/elution.95.3–103.8% mdpi.comsemanticscholar.org

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical reaction that modifies an analyte to improve its analytical properties. chromatographyonline.com

For GC-MS Analysis: Derivatization is essential for analyzing prostaglandins by GC because these molecules contain polar functional groups (hydroxyl, carboxylic acid) that make them non-volatile and prone to thermal degradation. youtube.comsigmaaldrich.com The process involves replacing the active hydrogens on these groups with non-polar moieties. sigmaaldrich.com Common strategies include:

Esterification: The carboxylic acid group is converted to an ester, often a methyl ester (FAME), to reduce polarity and improve peak shape. youtube.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comsigmaaldrich.com This increases volatility and thermal stability. youtube.com A multi-step derivatization might involve oximation of ketone groups, followed by esterification and silylation. nih.gov

For LC-MS/MS Analysis: Derivatization is less common for LC-MS as many compounds can be analyzed directly. However, it can be employed to improve ionization efficiency and, therefore, sensitivity. chromatographyonline.com For example, adding a group that readily forms a stable ion can enhance the signal in the mass spectrometer.

Quantitative Method Validation in Research Settings

For research findings to be considered reliable, the analytical method used must be rigorously validated. Validation ensures the method is suitable for its intended purpose. nih.gov A validated LC-MS/MS method for 15d-PGJ2 using 15d-PGJ2-d4 as the internal standard demonstrates the key parameters that must be assessed. nih.govnih.gov

Linearity and Range: The method must provide results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing standards at several concentrations. For the 15d-PGJ2 assay, linearity (R²) was established at 0.998 over a range of 2.5 to 500 pg/mL. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, high). For the 15d-PGJ2 method, intraday precision (within a day) was below 11.8% and interday precision (between days) was below 14.7%, with accuracy being within acceptable limits. nih.govnih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. walshmedicalmedia.com For the sensitive 15d-PGJ2 plasma assay, the lower limit of quantification (LLOQ) was 2.5 pg/mL. nih.govnih.gov

Selectivity: The method must be able to differentiate the analyte from other components in the sample. The use of specific MRM transitions for both the analyte and the internal standard ensures high selectivity. nih.govnih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting sample components on the ionization of the analyte. nih.gov Using a stable isotope-labeled internal standard like 15d-PGJ2-d4 is the most effective way to compensate for both extraction losses and matrix effects. nih.gov

Validation ParameterResult for 15d-PGJ2 AssayGeneral Acceptance CriteriaReference
Linearity (R²) 0.998> 0.99 nih.govnih.gov
Range 2.5 - 500 pg/mLDependent on application nih.govnih.gov
LLOQ 2.5 pg/mLDependent on required sensitivity nih.govnih.gov
Intraday Precision (%CV) < 11.8%Typically < 15% nih.govnih.gov
Interday Precision (%CV) < 14.7%Typically < 15% nih.govnih.gov
Accuracy Within acceptable rangeTypically 85-115% (80-120% at LLOQ) nih.govnih.gov
Recovery 92.1 ± 8.2%Consistent and reproducible nih.gov

Linearity, Selectivity, Precision, and Accuracy Assessment

The validation of analytical methods is paramount for ensuring reliable quantification of analytes in biological samples. For the analysis of 15d-PGJ2, its deuterated analogue, 15d-PGJ2-d4, is employed as an internal standard (IS) to guarantee the quality of the results. nih.gov Method validation is typically performed in accordance with regulatory guidelines, such as those from the American Food and Drug Administration (FDA). nih.govresearchgate.net

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of 15d-PGJ2 in human plasma, which relies on 15d-PGJ2-d4 for accurate quantification. nih.govresearchgate.net The validation of this method demonstrates its linearity, selectivity, precision, and accuracy.

Linearity: The method showed excellent linearity for 15d-PGJ2 over a concentration range of 2.5 to 500 pg/mL, with a coefficient of determination (R²) of 0.998. nih.govresearchgate.net This indicates a direct proportional relationship between the concentration of the analyte and the response of the instrument within this range.

Selectivity: Selectivity is ensured by the use of specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. lipidmaps.org For 15d-PGJ2, two separate mass transitions are monitored to serve as a quantifier and a qualifier, which confirms the identity of the compound and minimizes interference from other substances in the matrix. researchgate.net The use of 15d-PGJ2-d4 as an internal standard further enhances selectivity, as it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. lipidmaps.org

Precision and Accuracy: The precision and accuracy of the method were evaluated through inter-day and intra-day assays. The coefficient of variation for the intra-day assay was below 11.8%, and for the inter-day assay, it was below 14.7%, demonstrating high precision. researchgate.net Accuracy was also within acceptable limits as defined by validation guidelines.

The following table summarizes the analytical parameters for a validated LC-MS/MS method for 15d-PGJ2, which utilizes 15d-PGJ2-d4 as an internal standard.

Parameter Finding Reference
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net
Internal Standard This compound (d4-15d-PGJ2) nih.gov
Linearity Range 2.5 - 500 pg/mL nih.govresearchgate.net
Coefficient of Determination (R²) 0.998 nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 2.5 pg/mL nih.govresearchgate.net
Intra-day Precision (CV%) < 11.8% researchgate.net
Inter-day Precision (CV%) < 14.7% researchgate.net

Application of Deuterated Analogues in Metabolic Tracing and Fate Studies

Deuterated analogues of endogenous compounds, such as 15d-PGJ2-d4, are invaluable tools in metabolic tracing and fate studies. medchemexpress.com These studies aim to elucidate the metabolic pathways of a compound, identify its metabolites, and determine its distribution and clearance in a biological system. mdpi.com The use of stable isotope-labeled compounds, like those labeled with deuterium, is a powerful technique for tracking the fate of molecules in vivo or in vitro. frontiersin.orgnih.gov

The principle behind metabolic tracing involves introducing the deuterated analogue into a biological system and then using mass spectrometry to detect and quantify the labeled compound and its metabolites over time. nih.gov Because the deuterium label adds a specific mass to the molecule without significantly altering its chemical properties, the labeled compounds can be distinguished from their endogenous, unlabeled counterparts. medchemexpress.com

While specific metabolic tracing studies for 15d-PGJ2-d4 are not extensively detailed in the provided context, the general application of deuterated prostaglandins in such studies is well-established. iaea.orgosti.gov For instance, tritiated prostaglandins have been used to investigate their catabolic sequence. iaea.org The same principles apply to deuterated analogues, which offer the advantage of being non-radioactive. nih.gov

The use of 15d-PGJ2-d4 as an internal standard in quantitative assays is predicated on the assumption that it behaves identically to the endogenous compound during extraction, chromatography, and ionization. lipidmaps.org This same characteristic makes it an ideal tracer for metabolic studies. By tracking the appearance of deuterated metabolites, researchers can map the biotransformation pathways of 15d-PGJ2.

Development of High-Throughput Eicosanoid Assays Incorporating Deuterated Standards

The development of sensitive and high-throughput analytical methods is crucial for studying the complex roles of eicosanoids in health and disease. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) has become the standard for the quantification of eicosanoids in biological samples due to its high sensitivity and specificity. nih.gov A key element in the success of these high-throughput assays is the incorporation of deuterated internal standards, including 15d-PGJ2-d4. lipidmaps.orglipidmaps.org

High-throughput eicosanoid assays are designed to simultaneously measure a large number of these lipid mediators in a single analytical run. lipidmaps.orgnih.gov This is achieved by using advanced liquid chromatography systems, such as Ultra-Performance Liquid Chromatography (UPLC), coupled with fast-scanning tandem mass spectrometers. lipidmaps.org

The role of deuterated standards like 15d-PGJ2-d4 in these assays is multifaceted and critical for accurate quantification: lipidmaps.orglipidmaps.org

Correction for Sample Loss: They are added to the sample at the beginning of the extraction process to account for any loss of the analyte during sample preparation. lipidmaps.org

Normalization of Instrumental Response: They correct for variations in instrument performance, such as fluctuations in injection volume and ionization efficiency. lipidmaps.org

Improved Accuracy and Precision: By normalizing the analyte's signal to that of the internal standard, the accuracy and precision of the measurement are significantly improved. lipidmaps.org

In a comprehensive eicosanoid profiling method, a mixture of several deuterated standards is used to quantify a wide range of eicosanoids. lipidmaps.org For example, d4-15d-PGJ2 can be used as an internal standard not only for its direct counterpart but also for other structurally similar prostaglandins like PGJ2. lipidmaps.org The development of these high-throughput methods allows for a more complete understanding of the eicosanoid metabolic network and its alterations in various pathological conditions.

Synthetic Chemistry and Development of 15 Deoxy Delta12,14 Prostaglandin J2 Analogues

Laboratory Synthesis Strategies for 15-deoxy-Delta12,14-Prostaglandin J2

The total synthesis of 15d-PGJ2 is a complex challenge due to its stereochemically rich and highly unsaturated structure. Chemists have devised various strategies to construct this molecule, often starting from well-defined precursor molecules.

Approaches from Precursor Molecules

A prevalent strategy for the synthesis of prostaglandins (B1171923), including 15d-PGJ2, involves the use of the Corey (±)-lactone diol as a key starting material. This approach leverages the stereochemical information embedded in the lactone to construct the prostaglandin (B15479496) skeleton. A key stage in this synthetic route involves creating a prostaglandin derivative with leaving groups at positions 9, 13, and 15. Subsequent elimination of these groups, often facilitated by an organic base, leads to the formation of the characteristic α,β-unsaturated cyclopentenone ring system of 15d-PGJ2. nih.gov

Another successful approach begins with the tert-butyldimethylsilyl (TBS) ether of 4-cyclopentene-1,3-diol (B3190392) monoacetate. This precursor is used to synthesize a key cyclopentenone intermediate that already contains the α-chain of the prostaglandin. The synthesis is then advanced through an aldol (B89426) reaction at the α′-position with an appropriate ω-chain aldehyde, followed by dehydration to yield the final 15d-PGJ2 structure. nih.gov

More advanced synthetic methods have also been employed, such as an asymmetric Rh-catalyzed cycloisomerization of an ene-ynone, followed by an olefin isomerization. This concise and enantioselective route has been accomplished in 11 steps from a known alcohol, demonstrating the ongoing innovation in the field of prostaglandin synthesis. nih.gov

Rational Design and Synthesis of Derivatives for Mechanistic Elucidation

To unravel the complex intracellular signaling pathways modulated by 15d-PGJ2, researchers have designed and synthesized a variety of analogues. These derivatives serve as molecular tools to identify protein targets and to understand the structural features essential for its biological activity.

Biotinylated Analogues for Protein Target Identification

A significant challenge in understanding the cellular effects of 15d-PGJ2 is identifying the proteins to which it covalently binds. To address this, biotinylated analogues of 15d-PGJ2 have been developed as affinity probes. csic.es These probes retain the core structure of 15d-PGJ2, allowing them to interact with its cellular targets, while the biotin (B1667282) tag enables their detection and isolation.

One reported method for the synthesis of a biotinylated 15d-PGJ2 analogue involves the amidation of the carboxyl group of 15d-PGJ2 with EZ-link 5-(biotinamido)pentylamine. csic.es This creates a stable conjugate where the biotin moiety is attached to the α-chain of the prostaglandin.

The utility of these biotinylated probes has been demonstrated in numerous studies. For instance, biotinylated 15d-PGJ2 has been used to confirm the covalent modification of the p50 subunit of the transcription factor NF-κB. csic.es In these experiments, cells are treated with the biotinylated probe, and the cell lysates are then subjected to affinity purification using neutravidin beads, which specifically bind to biotin. The captured proteins can then be identified by techniques such as Western blotting. nih.gov Such studies have been instrumental in confirming direct protein targets and elucidating the molecular mechanisms underlying the anti-inflammatory effects of 15d-PGJ2. csic.es

Interestingly, one study found that a biotinylated form of 15d-PGJ2 (b-15d-PGJ2) exhibited enhanced anti-proliferative and pro-apoptotic activity in breast cancer cells compared to its non-biotinylated counterpart. nih.gov This enhanced activity was linked to an improved peroxisome proliferator-activated receptor γ (PPARγ) agonist activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the key structural motifs of 15d-PGJ2 responsible for its biological effects. By systematically modifying the structure of the parent molecule and assessing the biological activity of the resulting analogues, researchers can gain insights into the pharmacophore.

One study reported the synthesis of seven analogues of 15d-PGJ2 where the positions of the electrophilic sites were varied. These analogues were then tested for their ability to reduce the secretion of proinflammatory cytokines. The results of this study highlighted that the endocyclic enone is crucial for the observed bioactivity, while the conjugated ω-side chain plays a reinforcing role.

Another study investigated the effects of a structural analogue, 9,10-dihydro-15d-PGJ2, on osteosarcoma cells. This analogue, which lacks the double bond in the cyclopentenone ring, did not exhibit the toxic effects observed with the parent compound, further emphasizing the importance of the electrophilic cyclopentenone ring for certain biological activities. researchgate.netmdpi.com

The following table summarizes some of the findings from SAR studies on 15d-PGJ2 analogues:

Analogue NameStructural ModificationKey Finding
9,10-dihydro-15d-PGJ2 Saturation of the C9-C10 double bond in the cyclopentenone ring.Did not show toxic effects in osteosarcoma cells, unlike 15d-PGJ2. researchgate.netmdpi.com
Biotinylated 15d-PGJ2 (b-15d-PGJ2) Biotin moiety attached to the α-chain.Enhanced anti-proliferative and pro-apoptotic activity in breast cancer cells. nih.gov
Various Analogues Varied positioning of electrophilic sites.The endocyclic enone is crucial for anti-inflammatory activity.

These SAR studies, in conjunction with the use of specialized probes like biotinylated analogues, are progressively clarifying the molecular pharmacology of 15d-PGJ2 and paving the way for the design of novel, more potent, and selective therapeutic agents.

Future Directions and Emerging Research Avenues

Unveiling Novel Molecular Targets and Interaction Mechanisms

While the interaction of 15d-PGJ2 with PPARγ is well-documented, a significant body of research now focuses on identifying novel molecular targets to explain its diverse, often PPARγ-independent, effects. nih.govnih.gov A key mechanism underlying these interactions is the covalent modification of proteins through a Michael addition reaction, facilitated by the reactive α,β-unsaturated carbonyl group in the compound's cyclopentenone ring. frontiersin.orgsci-hub.seplos.org This covalent binding can alter the function of target proteins.

Emerging research has successfully identified a range of novel protein targets. In mesangial cells, for instance, targets include proteins involved in cytoskeletal organization, such as actin, tubulin, and vimentin (B1176767), and those regulated by oxidative stress, like heat-shock protein 90. nih.gov Studies in human endothelial cells have shown that 15d-PGJ2 covalently modifies multiple components of the 19S particle of the proteasome, thereby inhibiting its activity. frontiersin.org This inhibition of the proteasome leads to a downstream suppression of the NF-κB pathway. frontiersin.org

Further research has established direct covalent modification of critical signaling kinases and transcription factors. Notably, 15d-PGJ2 has been shown to directly inhibit IκB kinase (IKK) and the DNA binding of NF-κB subunits by modifying critical cysteine residues, providing a potent, PPARγ-independent anti-inflammatory mechanism. nih.govplos.orgresearchgate.net

Interactive Data Table: Novel Molecular Targets of 15d-PGJ2

Target Protein/Complex Cell Type/System Functional Consequence Citation
Cytoskeletal Proteins (Actin, Tubulin, Vimentin) Mesangial Cells, Neuronal Cells Reorganization of cytoskeleton nih.govplos.org
19S Proteasome Human Endothelial Cells Inhibition of proteasome activity, suppression of NF-κB activation frontiersin.org
IκB Kinase (IKK) Macrophages, various Direct inhibition of kinase activity, prevention of NF-κB activation nih.govplos.orgresearchgate.net
NF-κB Subunits Various Inhibition of DNA binding nih.govresearchgate.net
Heat Shock Protein 90 (Hsp90) Mesangial Cells Modulation of stress response nih.gov
Glycolytic Enzymes (Enolase, Pyruvate Kinase) Neuronal Cells Potential role in neurotoxicity plos.orgresearchgate.net
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Various Covalent activation medchemexpress.commedchemexpress.com

Advanced Omics Approaches to Map Comprehensive Biological Networks

To fully comprehend the scope of 15d-PGJ2's influence, researchers are increasingly employing advanced "omics" technologies. Proteomics, in particular, has been instrumental in mapping the extensive network of protein interactions. A common and powerful strategy involves using a biotinylated derivative of 15d-PGJ2 to treat cells. The covalently modified proteins can then be isolated using affinity purification and identified via high-resolution mass spectrometry. sci-hub.senih.gov

One such proteomic study in human aortic endothelial cells identified 358 potential protein targets of 15d-PGJ2. sci-hub.senih.gov Classification of these proteins revealed that they are involved in a wide array of biological functions, including metabolic processes, cellular processes, and transport activities. nih.gov Similar proteomic approaches in neuronal plasma membranes identified targets such as glycolytic enzymes, molecular chaperones, and cytoskeletal proteins. plos.orgresearchgate.net

These comprehensive datasets are invaluable resources that provide a global view of the cellular pathways modulated by 15d-PGJ2. They highlight that its effects are not limited to inflammation but extend to fundamental cellular operations. Future work will likely integrate proteomics with other omics data, such as metabolomics and transcriptomics, to construct detailed models of the biological networks perturbed by this lipid mediator.

Interactive Data Table: Summary of Proteomic Studies on 15d-PGJ2 Targets

Cell Type Proteomic Method Number of Proteins Identified Major Protein Classes Identified Citation
Human Aortic Endothelial Cells Biotinylated-15d-PGJ2 with affinity purification and LTQ Orbitrap MS 358 Metabolic process, cellular process, transport activity sci-hub.senih.gov
Rat Cortical Neurons Biotinylated-15d-PGJ2 with 2D electrophoresis and MS 11+ Glycolytic enzymes, molecular chaperones, cytoskeletal proteins, anion channels plos.orgresearchgate.net
Mesangial Cells Biotinylated-15d-PGJ2 with 2D electrophoresis and MS Multiple Cytoskeletal proteins, oxidative stress-regulated proteins nih.gov

Development of Sophisticated In Vitro and In Vivo Models to Study Specific Roles

The development and application of sophisticated biological models are crucial for dissecting the specific roles of 15d-PGJ2 in health and disease.

In Vitro Models: A wide variety of cultured cell lines are used to model specific physiological and pathological processes. These include:

Human endothelial cells to study inflammatory responses relevant to atherosclerosis. frontiersin.org

Macrophage cell lines (e.g., RAW264.7) to investigate mechanisms of inflammation and its resolution. nih.govresearchgate.net

Myocytes, vaginal epithelial cells, and amnion epithelial cells to explore its role in modulating pro-inflammatory and pro-labor responses relevant to preterm birth. nih.gov

Osteosarcoma cell lines (e.g., U2-OS, Saos-2) to assess anti-tumor effects and mechanisms of apoptosis. mdpi.com

Neuronal cells to study its dual role in neuroprotection and neurotoxicity. plos.orgresearchgate.net

In Vivo Models: Animal models remain indispensable for understanding the integrated physiological effects of 15d-PGJ2. Researchers have utilized models of:

Lipopolysaccharide (LPS)-induced inflammation to demonstrate its anti-inflammatory properties and role in resolving acute inflammation. nih.govnih.gov

Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis to show its ability to promote the resolution of intestinal inflammation. frontiersin.org

Concanavalin A-induced hepatitis in mice to reveal its protective effects against autoimmune liver injury. researchgate.net

Carrageenan-induced muscle hyperalgesia in rats to uncover its analgesic effects. nih.gov

A noteworthy development bridging in vitro and in vivo research is the ex ovo chorioallantoic membrane (CAM) assay . This model has been used to study the growth of grafted osteosarcoma cells, demonstrating that 15d-PGJ2 significantly inhibits tumor growth and proliferation in a complex, living tissue environment. mdpi.com

Interactive Data Table: Exemplary Models for Studying 15d-PGJ2 Function

Model Type Specific Model Key Research Focus Citation
In Vitro Human Aortic Endothelial Cells Atherosclerosis, inflammation, proteasome inhibition frontiersin.org
In Vitro Human Myocytes & Amnion Cells Preterm labor, inflammation nih.gov
In Vitro Osteosarcoma Cell Lines (U2-OS, Saos-2) Anti-cancer effects, apoptosis, ROS production mdpi.com
In Vivo DSS-induced Colitis (Mouse) Resolution of intestinal inflammation frontiersin.org
In Vivo ConA-induced Hepatitis (Mouse) Protection against autoimmune hepatitis researchgate.net
Ex Ovo Chorioallantoic Membrane (CAM) Assay Tumor growth inhibition mdpi.com

Exploration of Interplay with Other Lipid Mediators and Signaling Systems

15d-PGJ2 does not act in isolation. Its biological functions are intricately linked with the broader network of lipid mediators and intracellular signaling cascades. It is a terminal metabolite derived from the dehydration of Prostaglandin (B15479496) D2 (PGD2), a major product of the cyclooxygenase-2 (COX-2) enzyme, especially during the resolution phase of inflammation. nih.govhmdb.canih.gov This positions 15d-PGJ2 as a key feedback regulator that can terminate inflammatory responses. nih.gov

Its interplay with major signaling pathways is a central area of research. Beyond PPARγ, 15d-PGJ2 antagonizes the activity of pro-inflammatory transcription factors including NF-κB , STAT3 , and Activator protein-1 (AP-1) , while stimulating the anti-inflammatory and antioxidant transcription factor Nrf2 . nih.govnih.gov The inhibition of these pathways often occurs through direct covalent modification, as seen with NF-κB signaling components. researchgate.netnih.gov

Furthermore, emerging evidence highlights crosstalk with other receptor systems. For example, in a rat model of muscle pain, the anti-hyperalgesic effects of 15d-PGJ2 were found to be mediated not only by PPARγ but also by opioid receptors , suggesting that its activation can lead to the release of endogenous opioid peptides. nih.gov It also interacts with pathways regulating bone metabolism, such as the Wnt and TGF-β/PTHrP pathways, influencing the balance between adipogenesis and osteoblastogenesis. nih.gov Understanding this complex interplay is critical for predicting the compound's net effect in a given physiological or pathological context.

Interactive Data Table: Interplay of 15d-PGJ2 with Other Signaling Systems

Interacting Mediator/Pathway Nature of Interaction Functional Outcome Citation
Prostaglandin D2 (PGD2) Is a metabolic product of PGD2 Acts as a terminal, resolving signal in the COX-2 pathway nih.govnih.gov
NF-κB Pathway Direct inhibition of IKK and NF-κB DNA binding Potent anti-inflammatory effects nih.govresearchgate.netnih.gov
STAT3 Pathway Inhibition of STAT3 activation Anti-inflammatory; reduction of cytokine signaling frontiersin.orgnih.gov
AP-1 Pathway Antagonism of activity (cell-type dependent) Modulation of inflammation and cell proliferation nih.govnih.gov
Nrf2 Pathway Stimulation of activity Activation of antioxidant and anti-inflammatory responses nih.govnih.gov
Opioid Receptor System Indirect activation via endogenous peptide release Analgesia (pain reduction) nih.gov
Wnt & TGF-β Pathways Modulation of pathway components Regulation of bone metabolism (osteoblast/adipocyte differentiation) nih.gov

Q & A

Q. What are the primary methodologies for detecting and quantifying 15d-PGJ2 in biological samples?

15d-PGJ2 can be quantified using competitive ELISA kits (e.g., ab133031), which employ specific monoclonal antibodies (mAb11G2) validated for minimal cross-reactivity with structurally similar prostaglandins like PGD2 or 9α,11β-PGF2α . For intracellular localization, immunocytochemistry with antibodies (e.g., GTX22313) is recommended, though optimal dilutions must be empirically determined due to batch variability . Mass spectrometry-based approaches (e.g., chiral HPLC) are critical for distinguishing 15d-PGJ2 from its dehydration metabolites and confirming its presence in complex matrices like atherosclerotic plaques or activated macrophage lysates .

Q. How does 15d-PGJ2 modulate inflammatory responses in macrophages?

15d-PGJ2 suppresses proinflammatory pathways by inhibiting NFκB transcriptional activity without blocking nuclear translocation or DNA binding. This occurs via covalent modification of NFκB subunits or coactivators, as demonstrated in LPS-stimulated microglia and RAW264.7 macrophages . Paradoxically, 15d-PGJ2 also upregulates COX-2 expression in MCF-7 breast cancer cells via ROS-mediated Akt/AP-1 activation, highlighting context-dependent dual roles in inflammation .

Q. What experimental models are suitable for studying PPARγ-dependent vs. PPARγ-independent effects of 15d-PGJ2?

To distinguish PPARγ-dependent effects, use PPARγ-null cell lines or co-treat with PPARγ antagonists (e.g., GW9662). For PPARγ-independent mechanisms, focus on targets like actin, vimentin, or Hsp90, which are modified by 15d-PGJ2 via Michael adduct formation. Studies in BV-2 microglia and SH-SY5Y neuroblastoma cells show PPARγ-independent iNOS suppression and cytoskeletal derangement, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 15d-PGJ2’s pro- vs. anti-apoptotic roles?

The dichotomy arises from concentration-, cell type-, and stress context-dependent effects. For example:

  • Pro-apoptotic : At high doses (>20 μM), 15d-PGJ2 induces mitochondrial permeability transition, cytochrome c release, and hTERT downregulation via c-Myc/Sp1/ERβ suppression in LS180 colon cancer cells .
  • Anti-apoptotic : At low doses (1–10 μM), it upregulates HO-1 via Nrf2 activation, protecting against oxidative stress in mesangial cells .
    Experimental design should include dose-response curves, viability assays (e.g., Annexin V/PI), and pathway-specific inhibitors (e.g., NAC for ROS).

Q. What proteomic strategies identify novel 15d-PGJ2 protein targets?

Biotinylated 15d-PGJ2 derivatives enable covalent target capture, followed by avidin affinity purification and 2D electrophoresis/MS analysis. This approach identified actin, tubulin, and vimentin in neuroblastoma cells, with Cys374 of actin confirmed as a critical adduction site via computational modeling . For mitochondrial targets, combine subcellular fractionation with redox proteomics to identify modified proteins like adenine nucleotide translocase .

Q. How does 15d-PGJ2 influence cytoskeletal dynamics in disease models?

15d-PGJ2 disrupts actin polymerization by adducting G-actin at Cys374, reducing F-actin formation in SH-SY5Y cells. This impairs cell motility and induces apoptosis in metastatic cancer models . In mesangial cells, it triggers vimentin and tubulin reorganization, which correlates with anti-proliferative effects in renal inflammation . Live-cell imaging with fluorescent probes (e.g., phalloidin for F-actin) and time-lapse microscopy are recommended to capture dynamic changes.

Q. What mechanisms underlie 15d-PGJ2’s dual regulation of COX-2?

While 15d-PGJ2 inhibits COX-2 in macrophages via NFκB suppression, it paradoxically upregulates COX-2 in MCF-7 cells through ROS→Akt→AP-1 signaling. This duality is mediated by cell-specific redox environments and transcriptional factor availability. Use ROS scavengers (e.g., NAC) and AP-1 inhibitors (e.g., SR11302) to dissect these pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of 15d-PGJ2 in PPARγ activation?

Discrepancies arise from differential ligand affinity and experimental conditions. For example:

  • PPARγ-dependent : 15d-PGJ2 binds PPARγ with EC50 ~2 μM, inducing adipogenesis in C3H10T1/2 fibroblasts .
  • PPARγ-independent : In BV-2 microglia, 15d-PGJ2 suppresses iNOS at concentrations (10 μM) exceeding its PPARγ-binding affinity, implicating alternative pathways like Keap1/Nrf2 .
    Validate PPARγ involvement using luciferase reporter assays and PPARγ-specific ligands (e.g., rosiglitazone) as positive controls.

Methodological Recommendations

  • Storage : Aliquot 15d-PGJ2 in DMSO at -80°C to prevent freeze-thaw degradation .
  • Controls : Include 9,10-dihydro-15d-PGJ2 (non-electrophilic analog) to confirm thiol-reactive mechanisms .
  • Concentration Ranges : Use 1–30 μM for anti-inflammatory studies and >30 μM for pro-apoptotic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.